6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole
Description
Chemical Structure and Properties 6-Chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole is a benzimidazole derivative with a molecular formula of C₁₉H₁₇ClN₃O₂ (exact molecular weight requires verification). Its structure comprises:
- A benzimidazole core (fused benzene and imidazole rings).
- A chlorine substituent at the 6-position.
- A phenyl group at the 2-position.
- A [(dimethylamino)carbonyl]oxy group at the 1-position, introducing both carbamate and dimethylamino functionalities.
Properties
IUPAC Name |
(6-chloro-2-phenylbenzimidazol-1-yl) N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-19(2)16(21)22-20-14-10-12(17)8-9-13(14)18-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRSURHXYMKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Carbamoylation: The dimethylamino carbonyl group can be introduced through a reaction with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity Dimethylamino carbonyloxy group: Introduces electron-withdrawing and polar characteristics, improving interactions with enzymatic targets (e.g., kinase ATP-binding pockets) . Halogenated benzyl groups (e.g., 3,4-dichlorobenzyl): Increase hydrophobicity and resistance to metabolic degradation, enhancing antimicrobial potency . Methoxy vs. phenyl groups: Methoxy substituents (e.g., in 2-(4-MeO-Ph)) improve aqueous solubility but reduce membrane penetration compared to unsubstituted phenyl analogs .
Synthetic Pathways
- The target compound is synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources, followed by N-alkylation or carbamate formation .
- In contrast, analogs like 6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole require etherification using dichlorobenzyl halides under basic conditions .
Pharmacokinetic Profiles Compounds with halogenated benzyl groups (e.g., 3,4-Cl₂-benzyl) exhibit longer half-lives due to reduced cytochrome P450 metabolism .
Toxicity and Safety
- Chlorinated derivatives (e.g., 6-Cl, 3,4-Cl₂-benzyl) show higher cytotoxicity in vitro, necessitating structural optimization for therapeutic indices .
Biological Activity
6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chlorine atom and a dimethylamino carbonyl group that contribute to its unique chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Inhibition Zones: The compound exhibited inhibition zones comparable to or exceeding those of standard antibiotics like ciprofloxacin. For instance, compounds synthesized from related structures showed inhibition zones ranging from 22 mm to 48 mm against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC): The MIC values for certain derivatives of this compound ranged between 14.50 µM and 19.50 µM against A. flavus and C. albicans, indicating potent antifungal activity as well .
Table 1: Antimicrobial Activity Summary
| Pathogen | Inhibition Zone (mm) | MIC (µM) |
|---|---|---|
| S. aureus | 40 | 1.70 |
| E. coli | 30 | 18.20 |
| A. flavus | 36 | 14.50 |
| C. albicans | 22 | 17.50 |
Anticancer Activity
The benzimidazole derivatives have been studied for their anticancer properties as well. Preliminary research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Mechanisms of Action:
- Enzyme Inhibition: Some studies have reported that related compounds inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values significantly lower than those of established inhibitors . This suggests a potential dual role in both antimicrobial and anticancer strategies.
Case Studies
Several case studies have explored the therapeutic potential of benzimidazole derivatives:
- Study on Antibacterial Efficacy : A comparative study highlighted that compounds derived from benzimidazole exhibited superior antibacterial activity against MRSA strains compared to traditional antibiotics .
- Antifungal Efficacy : Another study focused on the antifungal properties against Candida albicans, demonstrating that modifications to the benzimidazole structure could enhance efficacy .
Q & A
Basic: What are the optimal synthetic routes for 6-chloro-1-{[(dimethylamino)carbonyl]oxy}-2-phenyl-1H-1,3-benzimidazole, and how can structural purity be validated?
Methodological Answer:
The synthesis of benzimidazole derivatives typically involves condensation of 1,2-phenylenediamine precursors with aldehydes or carboxylic acids under oxidative or acidic conditions . For the target compound, key steps include:
- Substitution : Introducing the chloro group at position 6 via electrophilic substitution using reagents like POCl₃ or SOCl₂ .
- Carbamate Formation : Reacting the hydroxyl group at position 1 with dimethylcarbamoyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF/DMSO) .
- Validation : Confirm purity and structure using melting point analysis , ¹H/¹³C NMR (e.g., aromatic proton integration), IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (C, H, N content matching theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
